1-Amino-3-(4-bromophenoxy)propan-2-ol hydrochloride
Description
1-Amino-3-(4-bromophenoxy)propan-2-ol hydrochloride (CAS: 112169-36-5) is a halogenated organic compound featuring a propan-2-ol backbone substituted with an amino group and a 4-bromophenoxy moiety. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and materials science applications. Its molecular formula is C₉H₁₁BrClNO₃, with a molecular weight of 316.55 g/mol .
Properties
IUPAC Name |
1-amino-3-(4-bromophenoxy)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2.ClH/c10-7-1-3-9(4-2-7)13-6-8(12)5-11;/h1-4,8,12H,5-6,11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPLJWVQIJVJFHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(CN)O)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-3-(4-bromophenoxy)propan-2-ol hydrochloride can be synthesized through several methods. One common approach involves the reaction of 4-bromophenol with epichlorohydrin to form 3-(4-bromophenoxy)propan-1-ol. This intermediate is then reacted with ammonia to introduce the amino group, resulting in 1-amino-3-(4-bromophenoxy)propan-2-ol. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In industrial settings, the production of 1-amino-3-(4-bromophenoxy)propan-2-ol hydrochloride typically involves large-scale batch reactions. The process is optimized for high yield and purity, often using automated systems to control reaction conditions such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-3-(4-bromophenoxy)propan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The bromine atom can be reduced to form the corresponding phenoxypropan-2-ol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products Formed:
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of phenoxypropan-2-ol.
Substitution: Formation of various substituted phenoxypropan-2-ol derivatives.
Scientific Research Applications
Scientific Research Applications
1-Amino-3-(4-bromophenoxy)propan-2-ol hydrochloride has been investigated for various applications:
Medicinal Chemistry
The compound is explored for its potential therapeutic effects, particularly as a precursor in drug development. Its structure allows for modifications that can enhance bioactivity against specific targets.
Neurotransmitter Systems
Research indicates that this compound may influence neurotransmitter levels, suggesting potential implications in treating neurological disorders. Its interactions with neurotransmitter receptors could lead to therapeutic effects in conditions like depression or anxiety.
Antimicrobial Activity
Preliminary studies have shown that this compound exhibits antimicrobial properties against various bacterial strains, including multidrug-resistant Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate its effectiveness:
| Compound Name | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| 1-Amino-3-(4-bromophenoxy)propan-2-ol hydrochloride | TBD | Staphylococcus aureus |
| 5-(4-pyrrol-1-ylphenyl)-1,3,4-oxadiazole-2-thiol | 16 | Mycobacterium tuberculosis |
| Pyrrole benzamide derivatives | 3.12 - 12.5 | Staphylococcus aureus, E. coli |
Cytotoxic Effects
Studies have indicated potential cytotoxic effects on cancer cell lines. The compound's ability to induce apoptosis in cancerous cells may be linked to its structural features:
| Cell Line | IC50 (µM) |
|---|---|
| U-87 (Human glioblastoma) | TBD |
| MDA-MB-231 (Triple-negative breast cancer) | TBD |
Case Studies and Research Findings
Several notable studies have been conducted to explore the biological activity of this compound:
Neurotransmitter Interaction Studies
A study demonstrated the compound's capacity to modulate neurotransmitter levels, indicating its potential for treating neurological disorders.
Antimicrobial Efficacy
In vitro assays showed significant antimicrobial activity against resistant bacterial strains, suggesting further exploration for therapeutic use in infections caused by such pathogens.
Cytotoxicity Evaluation
Research has highlighted the cytotoxic effects of the compound on various cancer cell lines, necessitating further investigation into its mechanisms of action and potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 1-amino-3-(4-bromophenoxy)propan-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the phenoxy group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Comparisons
| Compound Name | CAS Number | Molecular Formula | Substituents/Modifications | Molecular Weight (g/mol) | Key Properties/Applications |
|---|---|---|---|---|---|
| 1-Amino-3-(4-bromophenoxy)propan-2-ol HCl | 112169-36-5 | C₉H₁₁BrClNO₃ | 4-Bromophenoxy, -NH₂, -OH | 316.55 | Electrophilic reactivity; research use |
| (3S)-3-Amino-3-(4-bromophenyl)propan-1-ol HCl | 1213312-07-2 | C₉H₁₁BrClNO | 4-Bromophenyl (no ether oxygen) | 272.55 | Reduced polarity; potential CNS activity |
| 1-Amino-3-(2,4-difluorophenyl)propan-2-ol HCl | 1461705-44-1 | C₉H₁₂ClF₂NO | 2,4-Difluorophenyl | 223.65 | Enhanced lipophilicity; life sciences |
| (R)-3-Amino-2-(4-fluorophenyl)propan-1-ol HCl | 154550-93-3 | C₉H₁₃ClFNO | 4-Fluorophenyl, R-configuration | 217.66 | Stereospecific interactions; drug R&D |
| 1-Amino-3-(2,6-dimethylphenoxy)propan-2-ol HCl | 1052527-93-1 | C₁₁H₁₆ClNO₂ | 2,6-Dimethylphenoxy | 241.71 | Increased steric hindrance; synthesis |
Substituent Effects
- Halogen vs. The dimethylphenoxy variant (CAS 1052527-93-1) introduces steric hindrance, which may limit conformational flexibility .
- Phenoxy vs. Phenyl: The absence of an ether oxygen in (3S)-3-Amino-3-(4-bromophenyl)propan-1-ol HCl (CAS 1213312-07-2) lowers polarity, affecting solubility and membrane permeability .
Stereochemical Differences
- The R-configuration in CAS 154550-93-3 highlights the role of chirality in biological activity. Enantiomers may exhibit divergent pharmacokinetic profiles, as seen in β-blockers or amino acid analogs .
Physicochemical and Application Insights
Biological Activity
1-Amino-3-(4-bromophenoxy)propan-2-ol hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and applications in various fields, supported by relevant research findings and data.
Chemical Structure and Properties
1-Amino-3-(4-bromophenoxy)propan-2-ol hydrochloride features an amino group that can form hydrogen bonds with biological molecules, while the bromophenyl group engages in hydrophobic interactions. These structural characteristics are crucial for its biological activity, influencing interactions with enzymes and receptors.
The compound's mechanism of action involves:
- Hydrogen Bonding : The amino group participates in hydrogen bonding with target proteins, enhancing binding affinity.
- Hydrophobic Interactions : The phenoxy group contributes to hydrophobic interactions, which are essential for the modulation of enzyme activity and receptor binding.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to 1-amino-3-(4-bromophenoxy)propan-2-ol hydrochloride. For instance:
- Compounds with bromophenyl substitutions have shown enhanced anticancer activity against various cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer) cells. The presence of halogen groups like bromine appears to increase cytotoxicity .
| Compound | Cell Line | Viability Reduction (%) | Reference |
|---|---|---|---|
| 4-Bromophenyl derivative | A549 | 61 | |
| 4-Dimethylamino derivative | MDA-MB-231 | 66 |
Antibacterial and Antifungal Activity
The compound has also been investigated for its antibacterial properties:
- In vitro tests demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL, indicating potent activity .
| Bacterial Strain | MIC (mg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 0.0039 | High |
| Escherichia coli | 0.025 | Moderate |
Case Studies
- Anticancer Study : A study evaluated the cytotoxic effects of various derivatives on A549 cells. Compounds with the bromophenyl group exhibited a significant reduction in cell viability compared to controls, suggesting a structure-dependent enhancement of anticancer activity .
- Antibacterial Evaluation : Another study focused on the antibacterial efficacy of halogenated derivatives, demonstrating that compounds with bromine substitutions had improved inhibitory effects against common bacterial pathogens, reinforcing the importance of halogenation in enhancing biological activity .
Research Applications
1-Amino-3-(4-bromophenoxy)propan-2-ol hydrochloride has several applications in scientific research:
- Medicinal Chemistry : As a potential drug candidate for developing new anticancer and antibacterial agents.
- Biological Studies : Utilized in enzyme interaction studies and protein-ligand binding assays.
- Industrial Applications : Employed in synthesizing advanced materials and pharmaceuticals.
Q & A
Q. What are the optimal synthetic routes for 1-amino-3-(4-bromophenoxy)propan-2-ol hydrochloride, and how do reaction conditions influence yield?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution between 4-bromophenol and epichlorohydrin, followed by amination. Key steps include:
- Epoxide ring opening : React 4-bromophenol with epichlorohydrin under basic conditions (e.g., NaOH) to form 3-(4-bromophenoxy)propane-1,2-diol.
- Amination : Treat the diol with ammonia or a protected amine (e.g., benzylamine) in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours.
- Hydrochloride formation : Acidify with HCl in ethanol to precipitate the hydrochloride salt.
Yield optimization requires precise stoichiometric ratios (1:1.2 for phenol to epichlorohydrin) and inert atmosphere to prevent oxidation .
Q. How can the purity and structural integrity of this compound be validated?
Methodological Answer: Use a combination of:
- HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to assess purity (>98%).
- NMR spectroscopy : Confirm the presence of the bromophenyl group (δ 7.4–7.6 ppm for aromatic protons) and the amino alcohol backbone (δ 3.5–4.0 ppm for CH-O and NH2 signals).
- Mass spectrometry : Expected [M+H]+ at m/z 294.6 (C₉H₁₂BrClNO₂).
- Elemental analysis : Validate %C, H, N (±0.3% deviation) .
Q. What are the solubility and stability profiles under experimental conditions?
Methodological Answer:
- Solubility : Highly soluble in polar solvents (water, methanol, DMSO) at 20°C (≥50 mg/mL). Insoluble in non-polar solvents (hexane, chloroform).
- Stability : Stable at −20°C in dry form for >2 years. In solution (pH 5–7), degradation occurs after 72 hours at 25°C (monitor via TLC). Avoid prolonged exposure to light or acidic/basic conditions .
Advanced Research Questions
Q. How does stereochemistry at the propan-2-ol center influence biological activity?
Methodological Answer: The (R)- and (S)-enantiomers exhibit distinct interactions with chiral biomolecules. For example:
- Enzyme binding : The (R)-enantiomer shows higher affinity for β-adrenergic receptors (ΔG = −8.2 kcal/mol vs. −6.9 kcal/mol for (S)) due to optimal hydrogen bonding with Asp113.
- Resolution method : Use chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10) or enzymatic resolution with lipase B (Candida antarctica) .
Q. What strategies resolve contradictions in reported bioactivity data (e.g., cytotoxic vs. non-cytotoxic effects)?
Methodological Answer: Discrepancies often arise from:
- Impurity interference : Trace metal contaminants (e.g., Pd from synthesis) can induce apoptosis. Mitigate via chelation (EDTA wash) .
- Cell line variability : Test across multiple lines (e.g., HEK293 vs. HeLa) using standardized MTT assays (IC₅₀ calculations with 95% confidence intervals).
- Conformational analysis : Compare X-ray crystallography (solid-state) and molecular dynamics simulations (solution-state) to correlate structure-activity relationships .
Q. How can this compound be functionalized for targeted drug delivery?
Methodological Answer:
- Amino group modification : React with NHS esters (e.g., PEGylation for solubility) or click chemistry (azide-alkyne cycloaddition) for bioconjugation.
- Phenoxy group derivatization : Introduce fluorophores (e.g., FITC) via Suzuki coupling (Pd(PPh₃)₄ catalyst, 80°C) for cellular tracking.
- In vitro validation : Use fluorescence microscopy or flow cytometry to confirm targeting efficiency .
Comparative Analysis Table
Key Notes for Experimental Design
- Control experiments : Include a bromine-free analog (e.g., 4-methoxyphenyl derivative) to isolate bromine’s electronic effects.
- Data reproducibility : Triplicate runs with blinded sample coding to minimize bias.
- Ethical compliance : Adhere to OECD Guidelines (e.g., Test No. 423 for acute toxicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
